N~1~,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE
Overview
Description
N~1~,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE is a complex organic compound that features a benzimidazole core, a hydroxyphenyl group, and a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole core, followed by the introduction of the hydroxyphenyl group and the diethylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N~1~,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the benzimidazole core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}ethanamide
- N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}propionamide
Uniqueness
N~1~,N~1~-DIETHYL-2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZIMIDAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-22(4-2)18(24)14-23-17-13-9-8-12-16(17)21-20(23)19(25)15-10-6-5-7-11-15/h5-13,19,25H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHKSTXEDJXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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